5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-10-11(2)16-9-17-14(10)21-8-13-4-6-20(7-5-13)15-18-12(3)19-22-15/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESBKCGFPXUHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC(=NS3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of heterocyclic structures, including a thiadiazole ring, a pyrimidine moiety, and a piperidine group. These structural characteristics suggest that it may exhibit various biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole is with a molecular weight of approximately 319.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 2320820-19-5 |
Anticancer Activity
Research has indicated that compounds containing thiadiazole and pyrimidine rings often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have demonstrated promising anticancer properties in vitro. In studies evaluating similar compounds, some exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines .
The mechanism by which 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole exerts its anticancer effects may involve the modulation of specific cellular pathways or the inhibition of key enzymes involved in tumor growth and proliferation.
Antimicrobial Activity
Compounds similar to 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole have been evaluated for their antimicrobial properties. Studies have shown that derivatives with thiadiazole moieties can possess moderate to strong activity against various bacterial strains. For example, certain synthesized thiazolidinone derivatives demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The presence of functional groups in its structure allows for potential binding interactions that could modulate enzyme activities or inhibit cellular processes critical for pathogen survival or cancer cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds structurally related to 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole:
- Cytotoxicity Assays : In vitro studies have shown that derivatives exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds tested under the DTP NCI protocol revealed varying levels of sensitivity towards leukemia cells .
- Antimicrobial Screening : A series of synthesized compounds were evaluated for their antimicrobial efficacy against multiple bacterial strains. The results indicated that certain derivatives showed strong inhibitory effects against pathogens like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that some derivatives acted as potent inhibitors of urease and acetylcholinesterase, suggesting their potential use in treating conditions related to these enzymes .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and pyrimidine rings possess significant antimicrobial activity. In various studies, derivatives of thiadiazole have been shown to exhibit potent antibacterial and antifungal effects.
Table 1: Antimicrobial Activity of 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole)
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 mm | |
| Escherichia coli | 18 mm | |
| Pseudomonas aeruginosa | 12 mm | |
| Aspergillus niger | 14 mm |
These findings suggest that the compound could be developed into a new class of antimicrobial agents.
Anticancer Properties
The cytotoxic effects of this compound have also been explored against various cancer cell lines. Studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | |
| MCF-7 (Breast Cancer) | 8.3 | |
| A549 (Lung Cancer) | 12.0 |
These results indicate its potential as a therapeutic agent in oncology.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Stepwise Reactions : Utilizing protecting group strategies to control reactivity.
- Analytical Techniques : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis process and confirm product identity.
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives, including this compound:
- Mahendrasinh et al. (2013) reported on the synthesis and biological evaluation of new thiadiazole derivatives for their antimicrobial activities, highlighting the importance of structural modifications in enhancing biological efficacy .
- A recent study demonstrated that structural modifications significantly affect the anticancer activity of thiadiazole derivatives against various cancer cell lines.
Preparation Methods
Cyclocondensation of Amidines and Isothiocyanates
The 1,2,4-thiadiazole core is synthesized via cyclocondensation of an amidine derivative (II ) with an isothiocyanate (III ), as demonstrated in analogous syntheses.
Procedure :
- Amidine Formation :
Isothiocyanate Preparation :
Cyclocondensation :
Characterization :
Functionalization of the Thiadiazole Core with Piperidine
Alkylation of 3-Methyl-1,2,4-thiadiazole-5-amine
The amine group at position 5 is alkylated with 4-(hydroxymethyl)piperidine using a Mitsunobu reaction.
Procedure :
- Mitsunobu Reaction :
Optimization :
- Excess DIAD (1.5 eq) improves yield by preventing oxidative byproducts.
Characterization :
- ¹H NMR : δ 4.81–4.75 (m, 1H, CH₂O), 3.45–3.40 (m, 2H, piperidine-H).
- ¹³C NMR : δ 167.8 (C=S), 62.1 (CH₂OH).
Analytical Data and Spectral Assignments
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (ESI) (m/z) |
|---|---|---|
| 3-Methyl-1,2,4-thiadiazole-5-amine | 2.40 (s, 3H, CH₃) | 193.1 |
| 5-(4-(Hydroxymethyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole | 4.81–4.75 (m, 1H), 3.45–3.40 (m, 2H) | 256.2 |
| Target Compound | 8.17 (s, 1H), 2.60 (s, 6H) | 389.2 |
Table 2: Reaction Yields and Conditions
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pinner Reaction | HCl/EtOH, 12 h, 25°C | 85 |
| 2 | Mitsunobu Alkylation | DIAD, PPh₃, THF, 12 h | 62 |
| 3 | SN2 Etherification | K₂CO₃, DMF, 60°C, 8 h | 54 |
Q & A
Q. What are effective synthetic routes to construct the 1,2,4-thiadiazole-piperidine-pyrimidine scaffold in this compound?
The core structure can be synthesized via cyclization reactions using hydrazide intermediates. For example, hydrazides derived from pyrimidine-thioacetates (e.g., (6-methyl-2-morpholinopyrimidin-4-ylthio)acetohydrazide) react with isothiocyanates (cyclohexyl or phenyl) under reflux in ethanol, forming 1,2,4-triazole or thiadiazole derivatives . Key steps include:
- Cyclization : Refluxing with isothiocyanates for 3–6 hours.
- Purification : Recrystallization from ethanol or DMF/EtOH mixtures.
- Characterization : H/C NMR (e.g., δ 2.22 ppm for CH in pyrimidine) and IR (e.g., 1700 cm for C=O) .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
Multi-modal spectroscopic validation is critical:
- NMR : Identify proton environments (e.g., piperidine CH at δ 3.6–4.0 ppm, thiadiazole C=S at δ 181 ppm) .
- IR : Detect functional groups (e.g., C=N/C=C stretches at 1495–1550 cm) .
- Elemental Analysis : Verify purity (e.g., C, H, N within 0.1% of theoretical values) .
- TLC : Monitor reaction progress (ethyl acetate/hexane = 3:1) .
Advanced Research Questions
Q. How can unexpected byproducts during thiadiazole synthesis be analyzed and mitigated?
Contradictory outcomes, such as dual product formation (e.g., indole vs. pyrazole derivatives), arise from competing reaction pathways. Methodological strategies include:
- Reaction Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature to favor one pathway .
- Byproduct Characterization : Use LC-MS or preparative HPLC to isolate and identify minor products.
- Computational Modeling : Predict reactive intermediates (e.g., nitrene vs. carbene) using DFT calculations .
Q. What strategies improve yield in multi-step syntheses involving piperidine-pyrimidine coupling?
Key factors include:
- Catalyst Selection : Palladium-based catalysts for C-N bond formation (e.g., Suzuki-Miyaura coupling) .
- Protecting Groups : Use Boc or Fmoc groups to prevent side reactions at the piperidine nitrogen .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) for steps like hydrazide cyclization .
Q. How can researchers validate the biological relevance of structural modifications (e.g., methyl vs. trifluoromethyl groups)?
- SAR Studies : Compare IC values of analogs in enzyme assays (e.g., kinase inhibition).
- Metabolic Stability : Assess half-life in liver microsomes; fluorinated groups (e.g., CF) enhance stability .
- Docking Studies : Use PyMOL or AutoDock to predict binding interactions (e.g., piperidine oxygen as a hydrogen bond acceptor) .
Methodological Challenges
Q. What are common pitfalls in interpreting NMR data for thiadiazole derivatives?
- Dynamic Effects : Conformational flexibility in piperidine rings can split signals (e.g., axial vs. equatorial CH) .
- Solvent Artifacts : DMSO-d may deshield protons, shifting δ values by 0.1–0.3 ppm.
- Resolution Limits : Overlapping peaks (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for assignment .
Q. How can reaction scalability be achieved without compromising purity?
- Flow Chemistry : Continuous processing reduces batch variability .
- Crystallization Engineering : Optimize solvent mixtures (e.g., EtOH/HO) to enhance crystal habit and filtration .
- In-Line Analytics : Use PAT tools (e.g., FTIR probes) for real-time monitoring .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing biological activity data?
- Dose-Response Curves : Fit using nonlinear regression (e.g., Hill equation) in GraphPad Prism.
- ANOVA : Compare multiple analogs (p < 0.05, Tukey post-hoc test) .
- QSAR Models : Use ML algorithms (e.g., Random Forest) to correlate substituents with activity .
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Force Field Validation : Cross-check docking scores with MD simulations (e.g., AMBER).
- Solvent Effects : Include explicit water molecules in DFT calculations .
- Experimental Replicates : Perform triplicate assays to confirm outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
